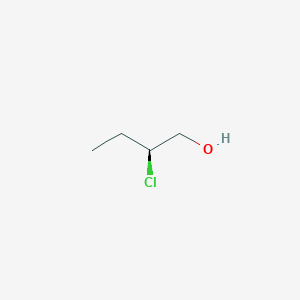
(2S)-2-Chlorobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Chlorobutan-1-ol is an organic compound with the molecular formula C4H9ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2S)-2-Chlorobutan-1-ol can be synthesized through several methods. One common approach involves the chlorination of (S)-2-butanol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
(S)-2-Butanol+SOCl2→this compound+SO2+HCl
Alternatively, the compound can be prepared via the reaction of (S)-2-butanol with hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Chlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form (2S)-2-butanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium cyanide (NaCN) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chlorobutanal or 2-chlorobutanone.
Reduction: Formation of (2S)-2-butanol.
Substitution: Formation of 2-butanol or 2-cyanobutan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Chlorobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-Chlorobutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Chlorobutan-1-ol: The enantiomer of (2S)-2-Chlorobutan-1-ol, with a different spatial arrangement.
2-Chlorobutan-2-ol: A structural isomer with the chlorine atom on the second carbon.
2-Bromo-1-butanol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer and other isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
56536-49-3 |
|---|---|
Molekularformel |
C4H9ClO |
Molekulargewicht |
108.57 g/mol |
IUPAC-Name |
(2S)-2-chlorobutan-1-ol |
InChI |
InChI=1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
FTOKYBLHOYVORA-BYPYZUCNSA-N |
Isomerische SMILES |
CC[C@@H](CO)Cl |
Kanonische SMILES |
CCC(CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


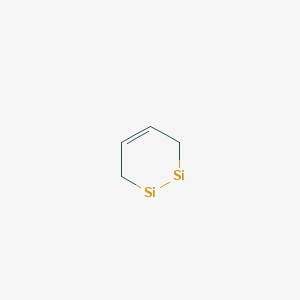
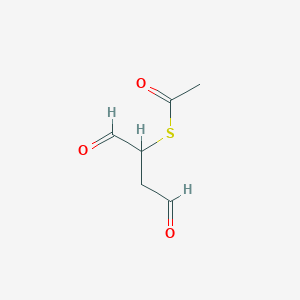
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
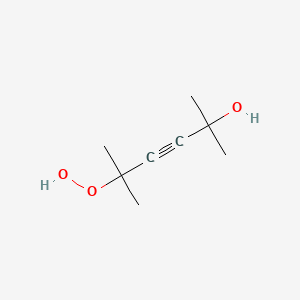
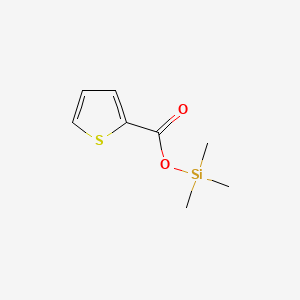

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)

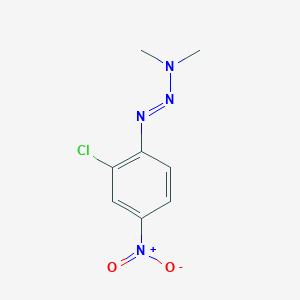
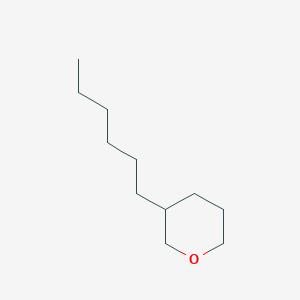
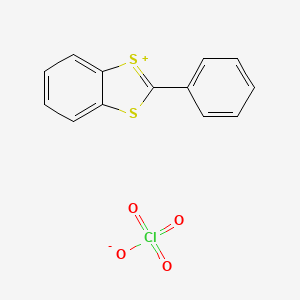
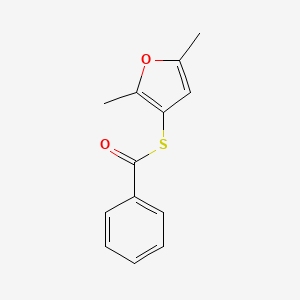
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)
